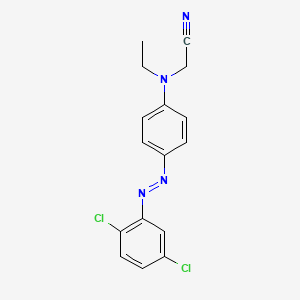![molecular formula C15H15NO2 B11961996 Benzenamine, 2-methoxy-N-[(4-methoxyphenyl)methylene]- CAS No. 57420-67-4](/img/structure/B11961996.png)
Benzenamine, 2-methoxy-N-[(4-methoxyphenyl)methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 2-methoxy-N-[(4-methoxyphenyl)methylene]- is an organic compound with the molecular formula C15H15NO2 It is a derivative of benzenamine (aniline) where the amino group is substituted with a methoxy group and a methoxyphenylmethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-methoxy-N-[(4-methoxyphenyl)methylene]- typically involves the condensation reaction between 2-methoxybenzenamine and 4-methoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. The use of automated systems ensures consistent quality and yield of the product. The purification process may involve techniques such as distillation, crystallization, and chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2-methoxy-N-[(4-methoxyphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzenamine derivatives depending on the reagents used.
Scientific Research Applications
Benzenamine, 2-methoxy-N-[(4-methoxyphenyl)methylene]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 2-methoxy-N-[(4-methoxyphenyl)methylene]- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4-methoxy-N-methyl-: Similar structure but with a methyl group instead of a methoxyphenylmethylene group.
Benzenamine, 4-methoxy-2-methyl-: Similar structure with an additional methyl group on the aromatic ring.
4,4’-Dimethoxydiphenylamine: Contains two methoxy groups on the aromatic rings.
Uniqueness
Benzenamine, 2-methoxy-N-[(4-methoxyphenyl)methylene]- is unique due to the presence of both methoxy and methoxyphenylmethylene groups, which impart distinct chemical and biological properties
Properties
CAS No. |
57420-67-4 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-1-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C15H15NO2/c1-17-13-9-7-12(8-10-13)11-16-14-5-3-4-6-15(14)18-2/h3-11H,1-2H3 |
InChI Key |
SXUUXRLGBUBJTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxybenzaldehyde [1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11961913.png)
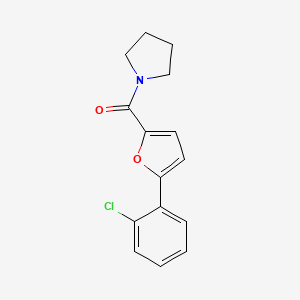
![2-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)methyl]-3-pyridinol hydrochloride](/img/structure/B11961923.png)
![4-({(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961935.png)
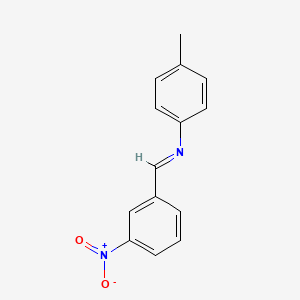

![6-Amino-4-(3,4-dihydroxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11961954.png)
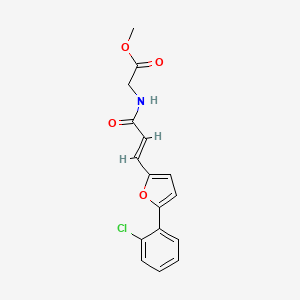
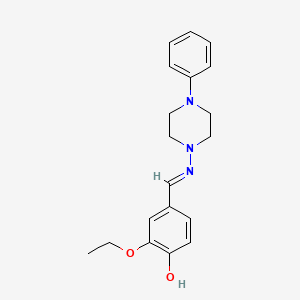
![2-[(5E)-5-(4-butoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11961962.png)
![2-ethoxy-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11961967.png)


